N-[(3-azidofuran-2-yl)methylidene]hydroxylamine
Description
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is an organic compound characterized by the presence of an azide group attached to a furan ring, which is further linked to a hydroxylamine moiety
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4N4O2/c6-9-8-4-1-2-11-5(4)3-7-10/h1-3,10H |
InChI Key |
AZNGIWJCLFPXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1N=[N+]=[N-])C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-azidofuran-2-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by an azide ion.
Formation of the Hydroxylamine Moiety: The final step involves the condensation of the azidofuran derivative with hydroxylamine under controlled conditions to form the desired compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as batch or continuous flow processes, can be applied. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the azide group may be converted to other functional groups such as nitro or amine groups.
Reduction: Reduction of the azide group can lead to the formation of amines, which can further participate in various organic transformations.
Substitution: The azide group can be replaced by other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives, amine derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-azidofuran-2-yl)methylidene]hydroxylamine involves the reactivity of the azide group, which can participate in click chemistry reactions, such as the Huisgen cycloaddition. This reactivity allows for the formation of stable triazole linkages, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
- N-[(3-azidothiophen-2-yl)methylidene]hydroxylamine
- N-[(3-azidopyridin-2-yl)methylidene]hydroxylamine
- N-[(3-azidobenzylidene]hydroxylamine
Comparison: N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to its thiophene, pyridine, and benzene analogs, the furan derivative may exhibit different reactivity and stability profiles, making it suitable for distinct applications in synthesis and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
